Polarity and Lipophilicity Differentiation: PSA and LogP Comparison with (1-Carbamoylcyclopropyl)methyl acetate
1-Carbamoylcyclopropyl acetate exhibits a computed PSA of 69.39 Ų and a LogP of 0.27, characterizing it as a moderately polar compound with balanced hydrophilicity . In contrast, the direct analog (1-carbamoylcyclopropyl)methyl acetate (CAS 51175-76-9) has a higher molecular weight (157.17 g/mol) and additional methylene group, logically yielding a higher LogP (estimated ~0.6-0.8) and marginally lower PSA due to greater hydrocarbon character [1]. This divergence translates to meaningfully different retention times in reversed-phase HPLC and differential solubility profiles for organic-based reactions.
| Evidence Dimension | Topological Polar Surface Area (PSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | PSA 69.39 Ų; LogP 0.27 |
| Comparator Or Baseline | (1-Carbamoylcyclopropyl)methyl acetate: PSA ~65-67 Ų (estimated); LogP ~0.6-0.8 (estimated) |
| Quantified Difference | PSA difference ~2-4 Ų; LogP difference ~0.3-0.5 units |
| Conditions | In silico prediction (standardized computational models); no experimental LogP/PSA head-to-head data available |
Why This Matters
A LogP difference of 0.3-0.5 can alter chromatographic retention by minutes and affect partition-based extraction yields, directly impacting purification strategy selection.
- [1] Molaid. (1-Carbamoylcyclopropyl)methyl acetate property data for estimation. View Source
